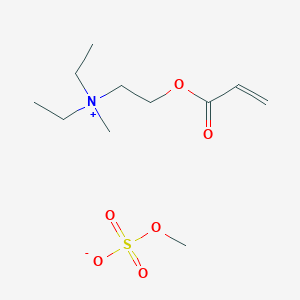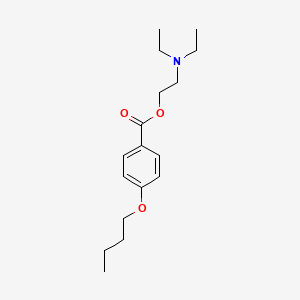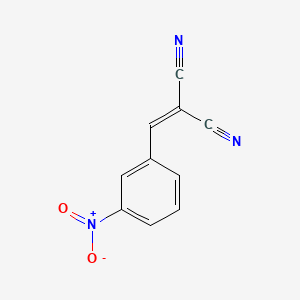
2-(二乙氨基)乙基丙烯酸甲酯硫酸盐
描述
“2-(Diethylamino)ethyl acrylate” is a reactive, film-forming polymer that can be used as a cross-linking agent or additive to coat surfaces and films . It is insoluble in water and slightly denser than water . The molecular formula is C11H23NO6S .
Synthesis Analysis
Random copolymers of 2-hydroxy ethyl methacrylate (HEMA), and diethyl amino ethyl methacrylate (DEAEM) were synthesized at high conversions by photoinitiation . The monomer reactivity ratios were calculated using Extended Kelen Tüdøs, and Mayo Lewis methods that gave r1 (HEMA)=0.87, r2 (DEAEM)=0.39 at high conversions .Molecular Structure Analysis
The molecular weight of “2-(Diethylamino)ethyl acrylate methyl sulfate” is 297.368 Da . The linear formula is CH2=CHCOOCH2CH2N(C2H5)2 .Chemical Reactions Analysis
An acrylic acid ester/amine, “2-(Diethylamino)ethyl acrylate” reacts with acids to liberate heat along with alcohols and acids. Strong oxidizing acids may cause a vigorous reaction that is sufficiently exothermic to ignite the reaction products .Physical And Chemical Properties Analysis
The vapor pressure of “2-(Diethylamino)ethyl acrylate” is 0.77 psi at 20 °C. The refractive index n20/D is 1.443 (lit.). The boiling point is 199 °C (lit.), and the density is 0.922 g/mL at 25 °C (lit.) .科学研究应用
Polymer Synthesis and Modification
2-(Diethylamino)ethyl acrylate methyl sulfate: is widely used in the synthesis of polymers. Its structure allows it to be incorporated into polymer chains, resulting in materials with unique properties such as enhanced adhesion, flexibility, and chemical resistance. This compound is particularly useful in creating polymers with specific electrical or optical characteristics, making them suitable for applications in electronics and photonics .
Drug Delivery Systems
Due to its reactive nature, this compound can be used to create polymers that form the basis of novel drug delivery systems. These systems can be engineered to respond to specific stimuli, such as pH or temperature changes, allowing for targeted release of therapeutics at desired locations within the body .
Gene Delivery
The compound’s ability to form cationic polymers makes it valuable in gene therapy research. These polymers can condense DNA into compact structures that facilitate cellular uptake, potentially enabling the delivery of genetic material to cells for therapeutic purposes .
Hydrogel Formation
Hydrogels made with N,N-Diethylaminoethyl acrylate Q-salt, methosulfate can exhibit responsive swelling behavior, which is useful in creating soft actuators or sensors. These hydrogels can also be used in tissue engineering as scaffolds that mimic the natural extracellular matrix, supporting cell growth and tissue formation .
Surface Coating and Functionalization
This compound is also applied in the surface coating of materials to impart additional functionalities, such as antimicrobial properties or improved biocompatibility. It can be used to modify the surface of medical devices, reducing the risk of infection and improving the integration of implants with biological tissues .
Analytical Chemistry
In analytical chemistry, polymers derived from 2-(Diethylamino)ethyl acrylate methyl sulfate can be used as stationary phases in chromatography or as sensors in various detection systems. These applications take advantage of the compound’s ability to interact with a wide range of molecules, providing selectivity and sensitivity in analytical measurements .
作用机制
Target of Action
Similar compounds, such as poly [2- (dimethylamino) ethyl methacrylate], have been studied for their ability to form electrostatic complexes with anionic biomacromolecules, such as dna and rna . This suggests that 2-(Diethylamino)ethyl acrylate methyl sulfate may interact with similar targets.
Mode of Action
It is known that this compound is an important acrylic monomer that gives basic properties to copolymers . It is likely that this compound interacts with its targets through electrostatic interactions, given its potential to form complexes with anionic biomacromolecules .
Biochemical Pathways
Similar compounds have been used in the development of drug delivery systems and nanoreactors, suggesting that this compound may influence pathways related to drug metabolism and cellular response to pharmaceuticals .
Pharmacokinetics
It is known that this compound is a colorless to yellowish, water-miscible liquid with a pungent, amine-like odor . It is miscible with water, reacts with bases, and hydrolyzes rapidly to acrylic acid and dimethylaminoethanol
Result of Action
Similar compounds have been used in the development of drug delivery systems and nanoreactors, suggesting that this compound may influence cellular uptake and response to pharmaceuticals .
Action Environment
The action of 2-(Diethylamino)ethyl acrylate methyl sulfate can be influenced by environmental factors. For instance, it tends to spontaneously polymerize at elevated temperatures, upon irradiation, and in the presence of free-radical initiators . Therefore, it must be adequately stabilized and stored in a dry and cool place . Additionally, its solubility in water and reactivity with bases suggest that its action may be influenced by the pH and ionic strength of its environment .
安全和危害
属性
IUPAC Name |
diethyl-methyl-(2-prop-2-enoyloxyethyl)azanium;methyl sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20NO2.CH4O4S/c1-5-10(12)13-9-8-11(4,6-2)7-3;1-5-6(2,3)4/h5H,1,6-9H2,2-4H3;1H3,(H,2,3,4)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIWSOHCILAMHGH-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](C)(CC)CCOC(=O)C=C.COS(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6066731 | |
| Record name | Diethylmethyl(2-((1-oxoallyl)oxy)ethyl)ammonium methyl sulphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6066731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Diethylamino)ethyl acrylate methyl sulfate | |
CAS RN |
21810-39-9 | |
| Record name | Ethanaminium, N,N-diethyl-N-methyl-2-[(1-oxo-2-propen-1-yl)oxy]-, methyl sulfate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21810-39-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Diethylamino)ethyl acrylate methyl sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021810399 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanaminium, N,N-diethyl-N-methyl-2-[(1-oxo-2-propen-1-yl)oxy]-, methyl sulfate (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Diethylmethyl(2-((1-oxoallyl)oxy)ethyl)ammonium methyl sulphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6066731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethylmethyl[2-[(1-oxoallyl)oxy]ethyl]ammonium methyl sulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.520 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Ethanaminium, N,N-diethyl-N-methyl-2-[(1-oxo-2-propen-1-yl)oxy]-, methyl sulfate (1:1) | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/47DLK72U62 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















